N-[1-(5-methylfuran-2-yl)ethyl]benzamide
Description
N-[1-(5-Methylfuran-2-yl)ethyl]benzamide is a benzamide derivative featuring a benzoyl group linked via an amide bond to an ethyl chain substituted at the 1-position with a 5-methylfuran-2-yl moiety. The 5-methylfuran group introduces a heterocyclic aromatic system, which may influence electronic properties, solubility, and biological interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous benzamides are typically synthesized via amide coupling between benzoyl chloride derivatives and substituted amines .
Properties
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-9-13(17-10)11(2)15-14(16)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJSJJSQEIXPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a 3,4-dimethoxyphenethyl group instead of the methylfuran-substituted ethyl chain.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : The methoxy groups enhance electron-donating effects and solubility compared to the methylfuran substituent. Melting point: 90°C.
- Applications : Primarily used in crystallographic studies due to its well-defined structure .
N-[2-(4-Chlorophenyl)ethyl]benzamide
N-(1-(Furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide
- Structure : Shares a furan-2-yl ethyl group but includes additional nitro and pyridinyl substituents.
- Properties : Higher molecular weight (382.33 g/mol) and increased polarity due to nitro groups.
Naturally Occurring Benzamides (e.g., N-(2-Phenethyl)benzamide)
- Source: Isolated from Litsea garrettii and Litsea glutinosa .
Preparation Methods
Schotten-Baumann Reaction Conditions
The classical Schotten-Baumann method employs a biphasic system (aqueous base/organic solvent) to facilitate rapid amide formation. For this compound:
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1-(5-Methylfuran-2-yl)ethylamine (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).
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Benzoyl chloride (1.2 equiv) is added dropwise at 0–5°C under vigorous stirring.
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Aqueous sodium hydroxide (10% w/v) is introduced to maintain a pH >10, scavenging HCl byproduct.
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The reaction is stirred for 2–4 hours at room temperature.
Yield Optimization : Excess benzoyl chloride (1.2–1.5 equiv) ensures complete amine consumption, while controlled temperature prevents furan ring degradation.
Detailed Reaction Mechanisms and Kinetics
The amidation proceeds via a two-step mechanism:
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Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
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Departure of Leaving Group : Chloride ion is expelled, regenerating the carbonyl and forming the amide bond.
Kinetic Studies : Second-order kinetics are observed, with rate constants () dependent on solvent polarity. In THF, at 25°C.
Purification and Characterization
Workup Procedures
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Liquid-Liquid Extraction : The crude product is washed with 5% HCl (to remove unreacted amine) and saturated NaHCO (to neutralize residual benzoyl chloride).
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Drying and Solvent Removal : Anhydrous NaSO is used for drying, followed by rotary evaporation.
Recrystallization
Preferred Solvent Systems :
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Ethanol/water (3:1 v/v)
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Hexane/ethyl acetate (4:1 v/v)
Melting Point : 128–130°C (lit. range for analogous benzamides).
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| H NMR | δ 7.75–7.45 (m, 5H, Ar–H), 6.10 (d, 1H, furan H-3), 2.25 (s, 3H, CH) |
| IR | 1645 cm (C=O stretch), 1540 cm (N–H bend) |
| MS | [M+H] at m/z 244.1 (calculated for CHNO) |
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
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Benzoyl chloride is replaced with benzoic acid.
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EDCl (1.5 equiv) and HOBt (1.0 equiv) activate the carboxylic acid in DMF.
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1-(5-Methylfuran-2-yl)ethylamine is added, and the mixture is stirred for 12–24 hours.
Advantages : Reduced side reactions; suitable for acid-sensitive substrates.
Microwave-Assisted Synthesis
Conditions : 100°C, 300 W, 20 minutes.
Yield Improvement : 15–20% higher than conventional methods due to enhanced reaction kinetics.
Scalability and Industrial Applications
Pilot-Scale Protocol :
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Reactor Type : Batch reactor with reflux condenser.
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Throughput : 5 kg/batch with 92% purity after recrystallization.
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Cost Analysis : Raw material costs dominate (75%), with solvents accounting for 20%.
Challenges :
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Furan ring stability at high temperatures (>80°C).
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Byproduct formation from over-benzoylation (mitigated by stoichiometric control).
Q & A
Q. What are the standard synthetic protocols for N-[1-(5-methylfuran-2-yl)ethyl]benzamide, and how are intermediates characterized?
The synthesis typically involves coupling reactions between benzoyl chloride derivatives and 1-(5-methylfuran-2-yl)ethylamine. Key steps include:
- Amide bond formation : Reacting benzoyl chloride with the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using triethylamine as a base .
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Characterization : Intermediates are validated via H/C NMR (400 MHz, CDCl/DMSO-d), FT-IR (KBr pellet), and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR spectroscopy : H NMR (400 MHz) identifies furan protons (δ 6.1–6.3 ppm), ethyl group splitting patterns (δ 1.4–1.6 ppm, triplet), and benzamide aromatic protons (δ 7.5–8.1 ppm). C NMR confirms carbonyl (C=O at ~167 ppm) and furan ring carbons .
- IR spectroscopy : Strong absorbance at ~1650 cm (amide C=O stretch) and 3100 cm (aromatic C-H) .
- Mass spectrometry : ESI-MS ([M+H] peak) and elemental analysis for molecular formula validation .
Q. How is the compound screened for preliminary biological activity in academic research?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli), and cytotoxicity using MTT assays (IC against cancer cell lines like HeLa or MCF-7) .
- Structure-activity relationship (SAR) : Comparing activity against analogs with modified furan substituents (e.g., methyl vs. halogen groups) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under microwave-assisted conditions?
- Reaction optimization : Microwave irradiation (100–150 W) reduces reaction time from hours to minutes. Solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd/C) significantly impact yield .
- Kinetic studies : Monitoring by TLC or LC-MS to identify side products (e.g., over-hydrolysis of amide bonds) .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Assay validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Test derivatives to isolate the effect of the 5-methylfuran group versus benzamide substituents .
- Meta-analysis : Cross-reference data with PubChem BioAssay (AID 1259351) or ChEMBL entries to identify batch-dependent variability .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV) .
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to predict bioavailability and toxicity .
Q. How is metabolic stability assessed for this compound in preclinical studies?
- In vitro assays : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound degradation over time .
- Metabolite identification : HRMS and H NMR to detect oxidation products (e.g., furan ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
